

### (Rac)-Carbidopa-13C,d3 certificate of analysis

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Compound of Interest

Compound Name: (Rac)-Carbidopa-13C,d3

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#### Technical Guide: (Rac)-Carbidopa-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(Rac)-Carbidopa-13C,d3**, a labeled internal standard for Carbidopa. The information compiled herein is intended to support research and development activities by providing key analytical data, representative experimental protocols, and a clear visualization of Carbidopa's mechanism of action.

#### **Quantitative Data**

The following tables summarize the key quantitative information for **(Rac)-Carbidopa-13C,d3** and related isotopically labeled compounds. This data is essential for accurate quantification and method development.

Table 1: Properties of (Rac)-Carbidopa-13C,d3

Property	Value	Reference
Catalogue Number	AR-C01378	[1]
CAS Number (Unlabeled)	302-53-4	[1]
Molecular Formula	<sup>13</sup> C C <sub>9</sub> H <sub>11</sub> D <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	230.24	[1]



Table 2: Properties of Related Carbidopa Isotopologues

Compound Name	CAS Number	Molecular Formula	Molecular Weight
Carbidopa-d3 (hydrate)	1276197-58-0	C10H11D3N2O4 • H2O	247.3
(Rac)-Carbidopa-d5	1185134-76-2	C10H9D5N2O4	231.26

#### **Experimental Protocols**

While a specific certificate of analysis for **(Rac)-Carbidopa-13C,d3** was not publicly available, the following are representative experimental protocols for the analysis of Carbidopa in pharmaceutical formulations and biological matrices, based on established analytical methods.

# High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination of Levodopa and Carbidopa

This method is suitable for the quality control of pharmaceutical dosage forms containing both Levodopa and Carbidopa.[2]

- Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (250 mm × 4.6 mm, 5 μm particle size) is used.[2]
- Mobile Phase: The mobile phase consists of a mixture of phosphate buffer (pH 2.8) and acetonitrile in a 95:5 (v/v) ratio.[2]
- Flow Rate: The mobile phase is pumped at a flow rate of 1.0 mL/min.[2]
- Detection: Chromatographic detection is performed at a wavelength of 280 nm.[2]
- Sample Preparation: Standard solutions of Levodopa and Carbidopa are prepared in a diluent of 0.1M phosphoric acid.[2] Tablet samples are accurately weighed, crushed, and dissolved in the diluent, followed by filtration before injection.



 Analysis: The retention times and peak areas of the analytes are compared with those of the reference standards for identification and quantification.

# <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy for Carbidopa Analysis

This method can be employed for the simultaneous determination of Levodopa, Carbidopa, and Methyldopa in human serum and pharmaceutical preparations.[3]

- Instrumentation: A 500 MHz NMR spectrometer is utilized for the analysis.[3]
- Sample Preparation:
  - Pharmaceuticals: A known quantity of the pharmaceutical preparation is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard.[3]
  - Human Serum: Serum samples require a protein precipitation step, followed by evaporation and reconstitution in the deuterated solvent with an internal standard.[3]
- Data Acquisition: <sup>1</sup>H NMR spectra are acquired, and the signals corresponding to the specific functional groups of Carbidopa are identified.[3]
- Quantification: The concentration of Carbidopa is determined by comparing the integral of its characteristic signals to the integral of the signal from the internal standard.[3] The reported detection limit for Carbidopa using this method is 1.7 µg/mL.[3]

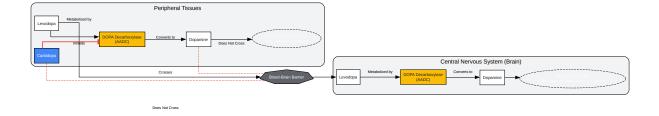
#### **Mechanism of Action of Carbidopa**

Carbidopa is a crucial adjuvant in the treatment of Parkinson's disease, where it is co-administered with Levodopa (L-DOPA).[4][5][6][7][8] Its primary function is to inhibit the peripheral decarboxylation of Levodopa, thereby increasing its bioavailability to the central nervous system.[4][8]

#### **Signaling Pathway**



The following diagram illustrates the mechanism of action of Carbidopa in the context of Levodopa metabolism.



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Caption: Mechanism of Action of Carbidopa.

Carbidopa works by inhibiting the DOPA decarboxylase (AADC) enzyme in the peripheral tissues.[4] This prevents the conversion of Levodopa to dopamine outside of the brain.[5] Since dopamine itself cannot cross the blood-brain barrier, this peripheral inhibition by Carbidopa ensures that more Levodopa is available to cross into the central nervous system.[6][7] Once in the brain, Levodopa is converted to dopamine, where it can exert its therapeutic effects in treating the symptoms of Parkinson's disease.[8] This mechanism allows for a lower effective dose of Levodopa and reduces peripheral side effects such as nausea and vomiting.[5]

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